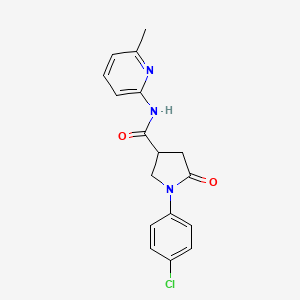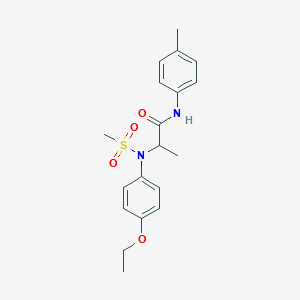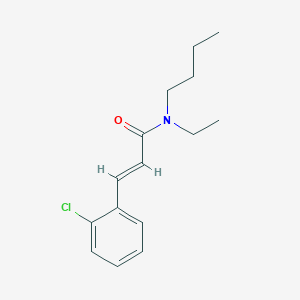
N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide
Overview
Description
N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide, also known as BCPN, is a synthetic compound that has gained attention in scientific research due to its unique properties. BCPN is a type of acrylamide derivative that has a chlorophenyl group attached to its structure. This compound has been synthesized using various methods and has been studied for its potential applications in various fields of science.
Mechanism of Action
The mechanism of action of N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide is not fully understood. However, it is believed that the chlorophenyl group attached to the acrylamide structure plays a crucial role in its biological activity. The chlorophenyl group may interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide in lab experiments is its ease of synthesis and availability. N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide can be synthesized using simple and cost-effective methods, making it a viable option for researchers with limited resources. However, one of the main limitations of using N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide is its low solubility in water, which may limit its applications in certain fields of science.
Future Directions
There are several future directions for the research and development of N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide. One potential avenue is the synthesis of N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide-based polymers with improved properties for drug delivery and tissue engineering applications. Another potential direction is the investigation of N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide's mechanism of action and its potential therapeutic applications in various diseases. Furthermore, the development of new methods for the synthesis of N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide and its derivatives may lead to the discovery of new compounds with unique properties and applications.
Scientific Research Applications
N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide has been studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers and copolymers for various applications such as drug delivery, tissue engineering, and nanotechnology. N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide-based polymers have shown promising results in drug delivery systems due to their biocompatibility and controlled release properties.
properties
IUPAC Name |
(E)-N-butyl-3-(2-chlorophenyl)-N-ethylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-3-5-12-17(4-2)15(18)11-10-13-8-6-7-9-14(13)16/h6-11H,3-5,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXAJFHYVOKNN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC)C(=O)/C=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





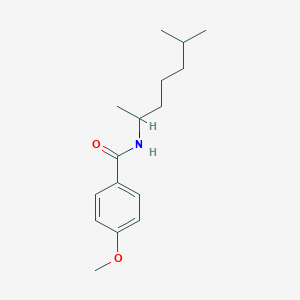

![N-(3-methoxyphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3975863.png)
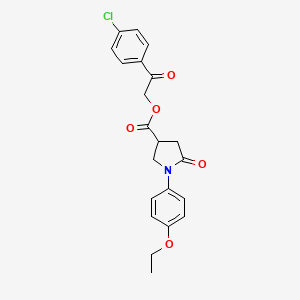
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-cyclopentyl-2-piperazinone](/img/structure/B3975893.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)
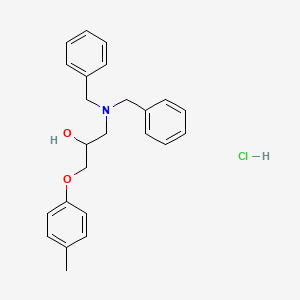
![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
